molecular formula C12H14OSSi B15067260 S-[(Trimethylsilyl)ethynyl] benzenecarbothioate CAS No. 62785-84-6

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate

Cat. No.: B15067260
CAS No.: 62785-84-6
M. Wt: 234.39 g/mol
InChI Key: RQAZEXCQPQDPRT-UHFFFAOYSA-N
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Description

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate: is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, bonded to a benzenecarbothioate moiety. This compound is notable for its applications in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(Trimethylsilyl)ethynyl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S-[(Trimethylsilyl)ethynyl] benzenecarbothioate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological and chemical pathways .

Comparison with Similar Compounds

    Hexakis[(trimethylsilyl)ethynyl]benzene: Shares the trimethylsilyl and ethynyl groups but has a different core structure.

    Benzenecarbothioic acid derivatives: Similar core structure but different substituents.

Uniqueness: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is unique due to the combination of the trimethylsilyl group and the benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and material science .

Properties

CAS No.

62785-84-6

Molecular Formula

C12H14OSSi

Molecular Weight

234.39 g/mol

IUPAC Name

S-(2-trimethylsilylethynyl) benzenecarbothioate

InChI

InChI=1S/C12H14OSSi/c1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

RQAZEXCQPQDPRT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CSC(=O)C1=CC=CC=C1

Origin of Product

United States

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